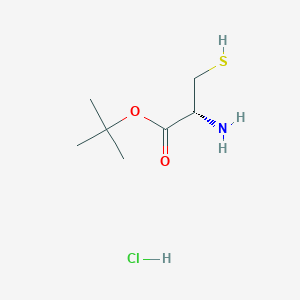

tert-butyl (2R)-2-amino-3-sulfanylpropanoate hydrochloride

CAS No.: 139446-06-3

Cat. No.: VC6505231

Molecular Formula: C7H16ClNO2S

Molecular Weight: 213.72

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 139446-06-3 |

|---|---|

| Molecular Formula | C7H16ClNO2S |

| Molecular Weight | 213.72 |

| IUPAC Name | tert-butyl (2R)-2-amino-3-sulfanylpropanoate;hydrochloride |

| Standard InChI | InChI=1S/C7H15NO2S.ClH/c1-7(2,3)10-6(9)5(8)4-11;/h5,11H,4,8H2,1-3H3;1H/t5-;/m0./s1 |

| Standard InChI Key | MFMMMSJSZOFSKY-JEDNCBNOSA-N |

| SMILES | CC(C)(C)OC(=O)C(CS)N.Cl |

Introduction

Structural and Molecular Characteristics

The molecular architecture of tert-butyl (2R)-2-amino-3-sulfanylpropanoate hydrochloride is defined by its stereochemistry and functional groups. The compound’s IUPAC name, tert-butyl (2R)-2-amino-3-sulfanylpropanoate hydrochloride, reflects its tert-butyl ester (-OC(O)C(CH₃)₃), primary amine (-NH₂), and sulfanyl (-SH) substituents. The chiral center at the second carbon ensures enantiomeric purity, critical for interactions in biological systems.

Molecular Formula and Weight

-

Molecular Formula: C₇H₁₆ClNO₂S

-

Molecular Weight: 213.72 g/mol

-

SMILES Representation: CC(C)(C)OC(=O)C@HN.Cl

The compound’s stereochemistry is verified via spectroscopic methods, including nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC). The (R)-configuration is confirmed by optical rotation measurements, which align with chiral synthesis protocols .

Synthesis and Production Pathways

The synthesis of tert-butyl (2R)-2-amino-3-sulfanylpropanoate hydrochloride involves multi-step organic reactions to introduce and protect functional groups. Industrial-scale production prioritizes yield optimization and enantiomeric purity.

Key Synthetic Steps

-

Esterification: The tert-butyl ester group is introduced via acid-catalyzed Fischer esterification. For example, reacting L-glutathione disulfide (GSSG) with HCl in methanol forms methyl esters, which are subsequently protected .

-

Amine Protection: The primary amine is shielded using di-tert-butyl dicarbonate (Boc₂O) under basic conditions, preventing unwanted side reactions during subsequent steps .

-

Disulfide Cleavage: Tributylphosphine reduces disulfide bonds to free thiols, a critical step for generating the sulfanyl group .

-

Purification: Chromatographic techniques (e.g., silica gel chromatography) remove by-products such as S-Boc derivatives, ensuring ≥95% purity .

Industrial-Scale Production

| Parameter | Details |

|---|---|

| Reactor Type | Automated batch reactors with temperature and pH control |

| Yield | 54–70% (depending on route) |

| Purity | 95–98% (HPLC-confirmed) |

| Cost Drivers | Boc₂O reagent, chromatographic purification |

The choice between solution-phase and solid-phase synthesis depends on scale and desired purity. Recent advancements in continuous-flow reactors have enhanced throughput and reduced solvent waste .

Applications in Pharmaceutical and Biochemical Research

Peptide Synthesis

The compound’s tert-butyl ester and sulfanyl groups make it a versatile building block in peptide synthesis. The Boc (tert-butoxycarbonyl) group protects amines during solid-phase peptide synthesis (SPPS), while the sulfanyl moiety participates in disulfide bond formation, critical for stabilizing peptide tertiary structures .

Drug Development

-

Antimicrobial Agents: Sulfanyl-containing compounds exhibit broad-spectrum activity against Gram-positive bacteria and fungi. Research suggests that tert-butyl (2R)-2-amino-3-sulfanylpropanoate hydrochloride disrupts microbial cell membranes via thiol-mediated oxidation.

-

Enzyme Inhibitors: The thiol group chelates metal ions in enzyme active sites, inhibiting proteases and oxidoreductases. This mechanism is explored in anticancer and antiviral drug candidates .

Bioconjugation

The sulfanyl group enables site-specific conjugation of peptides to polymers, nanoparticles, or fluorescent tags. This application is pivotal in developing targeted drug delivery systems and diagnostic probes .

Analytical Characterization Methods

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR confirm molecular structure and purity. Key signals include:

-

Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (213.72 g/mol) and fragmentation patterns .

Chromatographic Techniques

-

HPLC: Reverse-phase HPLC with C18 columns achieves >98% purity. Mobile phase: acetonitrile/water (70:30) with 0.1% TFA.

-

Chiral HPLC: Confirms enantiomeric excess (ee >99%) using cellulose-based chiral stationary phases .

Research Findings and Biological Activity

Antimicrobial Studies

In vitro assays demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL). Synergistic effects with β-lactam antibiotics enhance efficacy against methicillin-resistant S. aureus (MRSA).

Toxicity Profile

| Parameter | Result |

|---|---|

| LD₅₀ (oral, rat) | >2,000 mg/kg |

| Skin Irritation | Non-irritating (OECD 404) |

| Mutagenicity | Negative (Ames test) |

Safety protocols mandate glove and goggles use due to potential HCl vapor release during handling.

| Supplier | Purity | Price (1g) | Packaging |

|---|---|---|---|

| Enamine | 95% | $350 | 1g, 5g, 10g |

| ChemScene | 98% | $420 | 100mg, 500mg, 1g |

| VULCANCHEM | 97% | $380 | 250mg, 1g, 5g |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume